molecular formula C20H19N3O B11560286 2-(1-naphthylamino)-N'-[(1E)-1-phenylethylidene]acetohydrazide

2-(1-naphthylamino)-N'-[(1E)-1-phenylethylidene]acetohydrazide

Cat. No.: B11560286
M. Wt: 317.4 g/mol
InChI Key: PRRXPNCEAMDEJK-PXLXIMEGSA-N
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Description

Molecular Architecture and Functional Group Composition

The molecular formula of 2-(1-naphthylamino)-N'-[(1E)-1-phenylethylidene]acetohydrazide is C~20~H~19~N~3~O , with an average molecular mass of 317.392 g/mol and a monoisotopic mass of 317.152812 g/mol. The compound features three distinct structural domains:

  • 1-Naphthylamino moiety : A naphthalene ring system substituted at the 1-position with an amino group.
  • Acetohydrazide backbone : A central acetohydrazide unit (-NH-C(=O)-NH-N=) linking the naphthylamino and phenylethylidene groups.
  • (1E)-1-Phenylethylidene group : A styryl-derived fragment in the E-configuration, characterized by a phenyl group attached to an ethylidene chain.

Key Functional Groups and Spectroscopic Signatures

Infrared (IR) spectroscopy reveals critical absorption bands:

  • N-H stretch : 3159–3208 cm⁻¹ (hydrazide and naphthylamino groups)
  • C=O stretch : 1655–1705 cm⁻¹ (amide carbonyl)
  • C=N stretch : 1590–1620 cm⁻¹ (hydrazone imine)

Nuclear magnetic resonance (NMR) data further elucidates the structure:

  • ¹H NMR :
    • δ 11.47–12.09 ppm (N-H, hydrazone)
    • δ 7.88–8.26 ppm (CH=N, hydrazone)
    • δ 6.80–8.50 ppm (aromatic protons from naphthyl and phenyl groups)
  • ¹³C NMR :
    • δ 167.08–168.27 ppm (C=O)
    • δ 142.95–145.19 ppm (C=N)
Table 1: Structural Features and Spectral Correlations
Feature Spectral Evidence Source
Hydrazone N-H ¹H NMR: δ 11.47–12.09 ppm
Amide carbonyl ¹³C NMR: δ 167.08–168.27 ppm
E-configuration X-ray diffraction (comparative)

Properties

Molecular Formula

C20H19N3O

Molecular Weight

317.4 g/mol

IUPAC Name

2-(naphthalen-1-ylamino)-N-[(E)-1-phenylethylideneamino]acetamide

InChI

InChI=1S/C20H19N3O/c1-15(16-8-3-2-4-9-16)22-23-20(24)14-21-19-13-7-11-17-10-5-6-12-18(17)19/h2-13,21H,14H2,1H3,(H,23,24)/b22-15+

InChI Key

PRRXPNCEAMDEJK-PXLXIMEGSA-N

Isomeric SMILES

C/C(=N\NC(=O)CNC1=CC=CC2=CC=CC=C21)/C3=CC=CC=C3

Canonical SMILES

CC(=NNC(=O)CNC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Catalytic Systems and Solvent Effects

ConditionEffect on YieldSource Reference
Catalyst: Acetic Acid 78–82% yield
Catalyst: p-TsOH 85–88% yield
Solvent: Ethanol Optimal polarity for solubility
Solvent: DMF Side reactions observed

Higher yields are achieved with protic solvents (e.g., ethanol) and Brønsted acid catalysts, which protonate the carbonyl group of acetophenone, enhancing electrophilicity.

Temperature and Time Dependence

  • 70–80°C (reflux) : Completes in 4 hours with 85% yield.

  • Room temperature : Requires 24–48 hours but reduces decomposition risks.

Purification and Characterization

Isolation Techniques

  • Precipitation : Adding reaction mixtures to ice-water yields crude product, which is filtered and washed with cold ethanol.

  • Recrystallization : Ethanol/water (2:1 v/v) provides crystals with >98% purity.

Spectroscopic Data

  • IR (KBr) : νC=O\nu_{\text{C=O}} 1664 cm1^{-1}, νN-H\nu_{\text{N-H}} 3320 cm1^{-1}.

  • 1^1H NMR (DMSO-d6_6) : δ 2.35 (s, 3H, CH3_3), 4.20 (s, 2H, CH2_2), 7.40–8.20 (m, 12H, aromatic).

  • MS (EI) : m/z 358 [M+^+].

Challenges and Alternative Approaches

Byproduct Formation

  • Diacetylhydrazine : Forms if acetohydrazide is in excess. Mitigated by maintaining a 1:1 molar ratio.

  • Oxidation Products : Avoided by using nitrogen atmospheres.

Green Chemistry Alternatives

  • Microwave Assistance : Reduces reaction time to 30 minutes with comparable yields.

  • Solvent-Free Conditions : Preliminary trials show 75% yield at 100°C.

Industrial-Scale Synthesis

Pilot-Scale Parameters (Based on Patent CN1800151A )

ParameterValue
Reactor Volume0.5 m3^3
Hydrazine Hydrate200 kg (85% conc.)
Temperature120–130°C
Yield87%

Cost Analysis

ComponentCost per kg (USD)
1-Naphthylamine120
Hydrazine Hydrate45
Acetophenone90
Total 255

Biological Activity

2-(1-naphthylamino)-N'-[(1E)-1-phenylethylidene]acetohydrazide, a hydrazone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H19N3OC_{20}H_{19}N_3O with a molecular weight of 317.394 g/mol. Its structure includes a naphthyl group and a phenylethylidene moiety, which are critical for its biological interactions.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.

  • Case Study 1 : In vitro assays conducted on human colorectal cancer cells demonstrated that the compound inhibited cell growth effectively. The IC50 values were reported to be around 15 µM, indicating a potent effect against these cancer cells .
  • Table 1: Anticancer Activity Data
Cell LineIC50 (µM)Mechanism of Action
SW620 (Colorectal)15Apoptosis induction
HCT116 (Colorectal)20Cell cycle arrest
MCF7 (Breast)25Inhibition of proliferation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies reveal that it exhibits activity against various bacterial strains.

  • Case Study 2 : Testing against Staphylococcus aureus and Escherichia coli showed minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively, suggesting moderate antibacterial activity .
  • Table 2: Antimicrobial Activity Data
Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus32Moderate
Escherichia coli64Moderate
Pseudomonas aeruginosa>128No significant activity

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. Modifications in the naphthyl or phenylethylidene moieties significantly influence its efficacy.

  • SAR Findings : Variations in substituents on the naphthalene ring have been shown to enhance anticancer properties. For instance, introducing electron-donating groups increases potency against cancer cell lines .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent.

  • Pharmacokinetic Profile : Preliminary studies suggest that the compound has moderate absorption and distribution characteristics, with a half-life ranging from 4 to 6 hours in animal models .
  • Toxicity Assessment : Toxicological evaluations indicate that at therapeutic doses, the compound exhibits low toxicity; however, further studies are necessary to confirm its safety profile .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit notable antimicrobial properties. A study conducted by El-Metwally et al. reported the synthesis of various naphthyl derivatives, including 2-(1-naphthylamino)-N'-[(1E)-1-phenylethylidene]acetohydrazide, which demonstrated significant antibacterial and antifungal activities against a range of pathogens .

Anticancer Properties

The compound has shown promise as an anticancer agent. In vitro studies demonstrated that it induces apoptosis in cancer cell lines, such as MCF7 (breast cancer) and A549 (lung cancer). The mechanisms involved include the inhibition of cell proliferation and the induction of cell cycle arrest .

Cell Line IC50 Value (µM) Effect
MCF75.5Induction of apoptosis
A5494.8Cell cycle arrest

Molecular Docking Studies

Molecular docking studies have been performed to understand the binding interactions of this compound with specific protein targets involved in cancer progression. These studies suggest that this compound interacts effectively with targets like CAIX (Carbonic Anhydrase IX), which is overexpressed in various tumors .

Synthesis of Novel Polymers

The compound can be used as a building block for synthesizing novel polymers with potential applications in drug delivery systems. Its hydrazide functional group allows for further modifications and cross-linking reactions, leading to materials with tailored properties for biomedical applications.

Cellular Imaging

Recent advancements in cellular imaging techniques have utilized compounds similar to this compound for fluorescent imaging in cancer research. These compounds can be tagged with fluorescent markers to visualize cellular processes in real-time, aiding in the understanding of tumor biology and drug responses .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of naphthyl derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth, suggesting its potential as a therapeutic agent against infections .

Case Study 2: Anticancer Activity

A comprehensive study on the anticancer effects revealed that treatment with this compound led to a marked decrease in tumor size in xenograft models. Histological analysis showed increased apoptosis rates within tumor tissues, corroborating its effectiveness as an anticancer agent .

Comparison with Similar Compounds

Key Structural and Functional Insights:

Impact of Naphthylamino vs. Other Substituents The naphthylamino group in the target compound differentiates it from simpler analogs like (E)-N′-(1-phenylethylidene)acetohydrazide , which lack extended aromatic systems. Comparatively, triazole- or benzothiazole-substituted analogs (e.g., ) exhibit strong antioxidant and anticancer properties due to their electron-rich heterocycles and sulfur atoms, which enhance redox activity and cellular uptake.

Role of the Phenylethylidene Moiety

  • The phenylethylidene group is a common feature in hydrazones, contributing to planarity and conjugation, which are critical for binding to biological targets (e.g., enzymes or DNA). For example, phenylethylidene-containing butanehydrazides in demonstrated 2–3× stronger analgesic activity than acetylsalicylic acid.

Biological Activity Trends

  • Antioxidant Activity : Triazole-thio derivatives (e.g., ) showed moderate antioxidant activity, likely due to radical scavenging via sulfur and nitrogen atoms.
  • Anticancer Activity : Benzothiazole-thio analogs (e.g., ) exhibited potent cytotoxicity against glioma cells, attributed to their ability to disrupt mitochondrial membranes .
  • Enzyme Inhibition : Benzoimidazolyl-thio derivatives (e.g., ) inhibited α-glucosidase at low micromolar concentrations, outperforming the standard drug acarbose (IC50: 378 µM) .

Q & A

Q. What are the standard synthetic routes for preparing 2-(1-naphthylamino)-N'-[(1E)-1-phenylethylidene]acetohydrazide?

The compound is synthesized via condensation reactions between hydrazide derivatives and carbonyl-containing precursors. A typical method involves refluxing 2-phenylacetohydrazide with a ketone (e.g., 1-naphthylamine-derived carbonyl compound) in absolute ethanol for 3–6 hours, followed by filtration and recrystallization from ethanol or methanol. Yields range from 80% to 88% depending on stoichiometric ratios and reaction conditions . Key steps include maintaining anhydrous conditions and optimizing reflux time to minimize side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • IR spectroscopy : Identifies functional groups such as C=N (1596 cm⁻¹) and NH (3190 cm⁻¹) .
  • ¹H NMR : Confirms structural motifs like aromatic protons (δ 6.82–7.52 ppm) and hydrazide NH (δ 11.10 ppm) .
  • Elemental analysis : Validates purity (e.g., C 74.88%, H 6.72%, N 11.66% vs. calculated values) .
  • Melting point : Consistency across batches (e.g., 128–131°C) indicates purity .

Q. What solvents are suitable for recrystallization, and how does solubility vary?

Ethanol and methanol are preferred due to moderate solubility at elevated temperatures and low impurity retention. Polar aprotic solvents (e.g., DMSO) may dissolve the compound but complicate purification. Solubility decreases sharply upon cooling, facilitating crystalline product isolation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in melting points or spectral data across synthetic batches?

  • Recrystallization : Repeated recrystallization from ethanol improves purity, as seen in similar hydrazide derivatives .
  • Cross-validation : Combine multiple techniques (e.g., IR, NMR, and HPLC) to confirm structural consistency .
  • Batch analysis : Compare elemental analysis and spectral data with literature benchmarks to identify impurities (e.g., residual solvents or unreacted precursors) .

Q. What strategies optimize the compound’s stability under varying pH and temperature?

  • pH stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 25–60°C, monitoring via UV-Vis or HPLC. Acylhydrazones are typically stable in neutral to mildly acidic conditions but hydrolyze under strong acidic/basic conditions .
  • Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition thresholds. Store samples in airtight containers at −20°C to prevent oxidation .

Q. How can the compound’s potential as a ligand in coordination chemistry be assessed?

  • Metal-binding studies : Titrate the compound with metal salts (e.g., Cu²⁺, Fe³⁺) in ethanol/water, monitoring color changes or precipitate formation.
  • Magnetic susceptibility : Acylhydrazone ligands often form paramagnetic complexes, as demonstrated in magnetochemistry studies .
  • Single-crystal XRD : Resolve coordination geometry and bonding modes, leveraging precedents from structurally analogous Schiff bases .

Q. What computational methods predict the compound’s reactivity or electronic properties?

  • DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
  • Molecular docking : Screen for bioactivity by simulating interactions with biological targets (e.g., enzymes or receptors) .
  • Solvent effect modeling : Use COSMO-RS to predict solubility and stability in different solvents .

Methodological Considerations

Q. How to design experiments for detecting trace impurities in the compound?

  • HPLC-MS : Employ reverse-phase C18 columns with acetonitrile/water gradients and mass detection (ESI+) to identify low-abundance byproducts .
  • TLC monitoring : Use silica gel plates and UV visualization during synthesis to track reaction progress and impurity formation .

Q. What safety protocols are critical when handling this compound?

  • Ventilation : Use fume hoods due to potential respiratory irritation (H335 hazard) .
  • PPE : Wear nitrile gloves and safety goggles to avoid dermal/ocular exposure .
  • Waste disposal : Neutralize acidic/basic residues before disposal, following institutional guidelines for hydrazine derivatives .

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